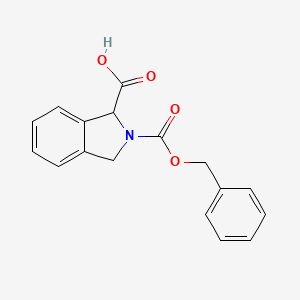

N-Cbz-isoindoline-1-carboxylic acid

Description

This section adheres to the available data.

N-Cbz-2-Piperidinecarboxylic acid (CAS: 28697-07-6) is a carbobenzyloxy (Cbz)-protected piperidine derivative widely used in organic synthesis and pharmaceutical research. Its molecular formula is C₁₄H₁₇NO₄ (MW: 263.29 g/mol), and it features a piperidine ring with a carboxylic acid group at position 2 and a Cbz-protected amine . The compound is synthesized via two primary routes:

- Method 1: Reaction with potassium hydroxide and N,N-dimethylformamide (DMF) at 20°C for 18 hours (93% yield).

- Method 2: Coupling in dichloromethane with hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC·HCl), yielding 61% .

Its solubility spans polar solvents like DMF and methanol, and it is stable under inert storage conditions.

Properties

IUPAC Name |

2-phenylmethoxycarbonyl-1,3-dihydroisoindole-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c19-16(20)15-14-9-5-4-8-13(14)10-18(15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSRGPYWHCLTQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(N1C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-isoindoline-1-carboxylic acid typically involves the protection of isoindoline with a benzyloxycarbonyl group. One common method is the reaction of isoindoline with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-isoindoline-1-carboxylic acid undergoes various chemical reactions, including:

Hydrogenation: The benzyloxycarbonyl group can be removed by catalytic hydrogenation using palladium on carbon as a catalyst.

Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of a dehydrating agent like dicyclohexylcarbodiimide.

Common Reagents and Conditions

Catalytic Hydrogenation: Palladium on carbon, hydrogen gas, and an organic solvent like ethanol.

Esterification: Alcohol, dicyclohexylcarbodiimide, and an organic solvent like dichloromethane.

Reduction: Lithium aluminum hydride and anhydrous ether.

Major Products Formed

Hydrogenation: Isoindoline.

Esterification: Isoindoline-1-carboxylic acid esters.

Reduction: Isoindoline-1-methanol.

Scientific Research Applications

N-Cbz-isoindoline-1-carboxylic acid is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-Cbz-isoindoline-1-carboxylic acid is primarily related to its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the nitrogen atom of isoindoline during chemical reactions, preventing unwanted side reactions. The protecting group can be selectively removed under mild conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The evidence highlights six analogs of N-Cbz-2-Piperidinecarboxylic acid, ranked by structural similarity (Table 1). Key comparisons are detailed below.

Table 1: Structural and Functional Comparison of Analogous Compounds

| Compound Name | Similarity Score | CAS Number | Molecular Formula | Key Functional Groups |

|---|---|---|---|---|

| Methyl N-Cbz-piperidine-2-carboxylate | 0.97 | Not provided | C₁₅H₁₉NO₄ | Methyl ester, Cbz-protected amine |

| 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate | 0.96 | Not provided | C₁₆H₂₁NO₄ | Benzyl/ethyl esters, dicarboxylate |

| (R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid | 0.92 | Not provided | C₁₈H₁₇NO₄ | Isoquinoline core, Cbz-protected amine |

| 3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)propanoic acid | 0.87 | Not provided | C₁₇H₂₁NO₄ | Piperidine, propanoic acid side chain |

| 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid | 0.87 | Not provided | C₁₆H₁₉NO₄ | Piperidine, acetic acid side chain |

| 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid | 0.86 | Not provided | C₁₈H₂₃NO₄ | tert-Butyl ester, phenyl substitution |

Key Findings

Methyl N-Cbz-piperidine-2-carboxylate (Similarity: 0.97)

- Structural Edge : The methyl ester group enhances lipophilicity, improving membrane permeability compared to the carboxylic acid in the parent compound.

- Synthetic Utility : Often used as an intermediate in peptide coupling reactions .

1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate (Similarity: 0.96)

- Dual Ester Groups : The benzyl and ethyl esters provide orthogonal protection, enabling selective deprotection in multi-step syntheses.

- Limitation : Higher steric hindrance reduces reactivity in nucleophilic substitutions .

(R)-N-Cbz-3,4-dihydro-1H-isoquinolinecarboxylic acid (Similarity: 0.92) Scaffold Difference: The isoquinoline core (vs. piperidine) increases aromaticity, influencing binding affinity in receptor-targeted studies. Bioactivity: Reported in alkaloid synthesis and kinase inhibition research .

Cbz-Protected Piperidine Derivatives with Side Chains (Similarity: 0.87) Propanoic/Acetic Acid Chains: These analogs introduce flexibility for conjugation with biomolecules (e.g., antibodies in ADC development). Applications: Used in prodrug design to enhance solubility and targeted delivery .

1-(tert-Butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid (Similarity: 0.86)

- Steric Protection : The tert-butyl group offers superior stability under acidic conditions compared to Cbz.

- Challenges : Bulky substituents may complicate crystallization during purification .

Limitations of Available Data

Future studies should compare Cbz-protected isoindoline derivatives for differences in ring strain, electronic properties, and bioactivity.

Biological Activity

N-Cbz-isoindoline-1-carboxylic acid (CAS Number: 96325-10-9) is a compound with significant potential in various biological applications. Its structural characteristics, particularly the benzyloxycarbonyl (Cbz) group, confer unique properties that enhance its utility in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

This compound is typically synthesized through the protection of isoindoline using benzyl chloroformate. This reaction often occurs in the presence of a base such as triethylamine in organic solvents like dichloromethane. The resulting compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents .

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor and receptor ligand. It interacts with specific molecular targets, modulating biochemical pathways that are crucial for disease progression. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial resistance mechanisms.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that isoindole derivatives can inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.125 µg/ml |

| Escherichia coli | 12.5 µg/ml | |

| Bacillus subtilis | 25 µg/ml | |

| Proteus vulgaris | 6.25 µg/ml |

These results suggest that the presence of the carboxyl group is crucial for maintaining antibacterial activity .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been studied for its anticancer potential. It has shown effectiveness in inhibiting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to modulate signaling pathways involved in tumor growth makes it a candidate for further development as an anticancer agent .

Case Study: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast and colon cancer cells.

Q & A

Q. Q. What safety protocols are critical when handling This compound in large-scale reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.